molecular formula C21H22N2O3 B2904593 Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1242866-44-9

Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2904593
CAS RN: 1242866-44-9
M. Wt: 350.418
InChI Key: OYUVSJGGOGLSQX-UHFFFAOYSA-N
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Description

The compound “Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic molecule. It contains several functional groups, including an ethyl group, a methyl group, a benzyl group, an amino group, a 2-oxo-1,2-dihydroquinoline group, and a carboxylate group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .

Scientific Research Applications

Synthesis and Chemical Properties

Research in this area focuses on developing novel synthetic routes and understanding the chemical behavior of quinoline derivatives. Kametani et al. (1971) demonstrated phenolic oxidative coupling processes for the synthesis of indenoisoquinoline derivatives, highlighting the chemical versatility of quinoline compounds (Kametani et al., 1971). Similarly, Atia et al. (2017) explored regioselectivities in synthesizing Luotonin A derivatives from quinazoline precursors, revealing the nuanced chemical interactions that influence product formation (Atia et al., 2017). Jentsch et al. (2018) developed a two-step synthesis for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, demonstrating the adaptability of quinoline frameworks for constructing complex molecules (Jentsch et al., 2018).

Potential Applications

The potential applications of quinoline derivatives extend into various scientific domains:

  • Antibacterial Properties : Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested their in vitro antibacterial activity, showcasing the potential of quinoline derivatives as antimicrobial agents (Krishnakumar et al., 2012).
  • Anticancer Activity : Gaber et al. (2021) synthesized new quinoline-3-carboxylic acid derivatives and evaluated their anticancer effects against the breast cancer MCF-7 cell line, indicating the promise of quinoline compounds in cancer research (Gaber et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-amino-4-methylbenzoic acid with ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting imine with sodium borohydride and subsequent N-alkylation with 4-methylbenzyl chloride.", "Starting Materials": [ "2-amino-4-methylbenzoic acid", "ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "4-methylbenzyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylbenzoic acid with ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in methanol to yield the corresponding amine.", "Step 3: N-alkylation of the amine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF) to form Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1242866-44-9

Molecular Formula

C21H22N2O3

Molecular Weight

350.418

IUPAC Name

ethyl 8-methyl-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-8-13(2)9-11-15)16-7-5-6-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

InChI Key

OYUVSJGGOGLSQX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)C

solubility

not available

Origin of Product

United States

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